7-羟基香豆素硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-hydroxy Coumarin sulfate is a phase II metabolite of coumarin that can be used as an internal standard for the analysis of 7-hydroxy coumarin metabolism using GC- or LC-MS.

科学研究应用

代谢分析内标

7-羟基香豆素硫酸盐是香豆素的II期代谢产物,可作为气相色谱 (GC) 或液相色谱-质谱 (LC-MS) 分析 7-羟基香豆素代谢的内标 .

生物分子荧光标记

香豆素类化合物,包括 7-羟基香豆素硫酸盐,在生物分子的荧光标记中起着关键作用 . 它们独特的化学结构使它们在用紫外 (UV) 光激发时表现出迷人的荧光行为。

金属离子检测

香豆素类的荧光特性使其在金属离子检测中很有用 . 某些金属离子的存在可以淬灭或增强香豆素类的荧光,从而提供了一种检测手段。

微环境极性检测

香豆素类化合物可用于检测微环境的极性 . 香豆素类化合物的荧光强度或波长变化可以指示其周围环境极性的变化。

pH 检测

香豆素类的荧光对 pH 值敏感,使其可用于 pH 值检测 . pH 值的变化会导致香豆素类化合物的荧光强度或波长发生变化。

药理学应用

香豆素类衍生物,包括 7-羟基香豆素硫酸盐,具有多种生物学和治疗特性 . 它们具有治疗各种疾病的潜力,包括癌症、代谢和退行性疾病。

作用机制

Target of Action

7-Hydroxy Coumarin Sulfate, also known as 7-Hydroxy Coumarin Sulfate Potassium Salt, is a secondary metabolite with numerous biological and therapeutic properties .

Mode of Action

The mode of action of 7-Hydroxy Coumarin Sulfate involves its interaction with various biochemical pathways. It exhibits ortho-hydroxylase activity to the substrate, feruloyl coenzyme A, which yields 6-hydroxy feruloyl-CoA . This compound then spontaneously cyclizes to give scopoletin .

Biochemical Pathways

7-Hydroxy Coumarin Sulfate plays a key role in the biosynthesis in plants and metabolic pathways . It is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . Hydroxylated metabolites of coumarins, such as 7-hydroxycoumarin or 4-hydroxycoumarin, are commonly observed .

Pharmacokinetics

7-Hydroxy Coumarin Sulfate can be metabolized by conjugation with glucuronic acid or sulfate groups . These conjugates are often more water-soluble and readily excreted from the body . This suggests an extensive first-pass effect . The availability to systemic circulation is less than 4% , indicating that the compound is rapidly absorbed .

Result of Action

The molecular and cellular effects of 7-Hydroxy Coumarin Sulfate’s action are diverse. For instance, it has been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . It has also demonstrated activity against several types of animal tumors . Moreover, it has been reported to have antitumor properties .

Action Environment

The action, efficacy, and stability of 7-Hydroxy Coumarin Sulfate can be influenced by various environmental factors. For instance, its solubility in water and methanol suggests that the compound’s action can be influenced by the solvent environment.

生化分析

Biochemical Properties

7-Hydroxy coumarin sulfate plays a significant role in biochemical reactions, primarily as a substrate for sulfotransferase enzymes. These enzymes catalyze the transfer of sulfate groups from donor molecules to acceptor molecules, a process known as sulfation. This reaction is crucial for the metabolism and detoxification of various endogenous and exogenous compounds. 7-Hydroxy coumarin sulfate interacts with sulfotransferases by serving as an acceptor molecule, thereby facilitating the study of these enzymes’ activity and specificity .

Cellular Effects

The effects of 7-Hydroxy coumarin sulfate on cellular processes are diverse. It has been reported to inhibit the proliferation of several human malignant cell lines in vitro, demonstrating potential anti-tumor activity . Additionally, 7-Hydroxy coumarin sulfate influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of various enzymes involved in oxidative stress responses, thereby affecting cellular redox balance .

Molecular Mechanism

At the molecular level, 7-Hydroxy coumarin sulfate exerts its effects through several mechanisms. It binds to sulfotransferase enzymes, facilitating the transfer of sulfate groups to target molecules. This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, 7-Hydroxy coumarin sulfate can inhibit or activate other enzymes, leading to changes in gene expression and cellular metabolism. For example, it has been reported to inhibit aldose reductase and xanthine oxidase, enzymes involved in glucose metabolism and oxidative stress, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxy coumarin sulfate can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that 7-Hydroxy coumarin sulfate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of enzyme activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of 7-Hydroxy coumarin sulfate vary with different dosages in animal models. At low doses, it has been shown to produce beneficial effects, such as vasorelaxation and anti-inflammatory activity . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of 7-Hydroxy coumarin sulfate in preclinical studies .

Metabolic Pathways

7-Hydroxy coumarin sulfate is involved in several metabolic pathways, including sulfation and glucuronidation. These pathways are essential for the detoxification and excretion of the compound. Sulfotransferases and glucuronosyltransferases are the primary enzymes involved in these processes, facilitating the conjugation of sulfate and glucuronic acid groups to 7-Hydroxy coumarin sulfate . This conjugation increases the compound’s water solubility, promoting its excretion from the body.

Transport and Distribution

Within cells and tissues, 7-Hydroxy coumarin sulfate is transported and distributed through various mechanisms. It is soluble in water and methanol, which facilitates its uptake and distribution in biological systems . Transporters and binding proteins may also play a role in its cellular localization and accumulation. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 7-Hydroxy coumarin sulfate can influence its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with sulfotransferases may localize it to the cytoplasm, where these enzymes are predominantly active . Additionally, its fluorescent properties can be utilized to track its localization and distribution within cells, providing valuable insights into its cellular dynamics.

属性

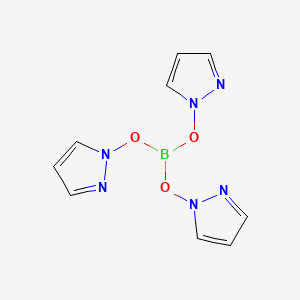

CAS 编号 |

1135316-80-1 |

|---|---|

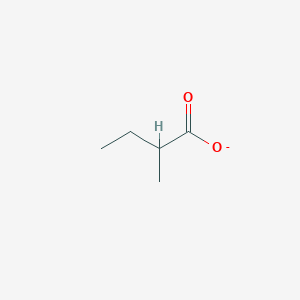

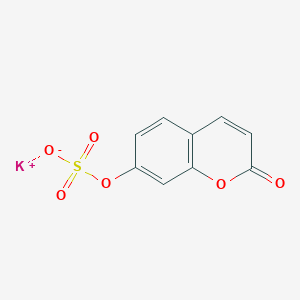

分子式 |

C9H5KO6S |

分子量 |

285.33 g/mol |

IUPAC 名称 |

potassium;(3,4,5,6,8-pentadeuterio-2-oxochromen-7-yl) sulfate |

InChI |

InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1/i1D,2D,3D,4D,5D; |

InChI 键 |

SVUZPRLQAASRKC-GWVWGMRQSA-M |

SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |

手性 SMILES |

[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])OS(=O)(=O)[O-])[2H].[K+] |

规范 SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |

Pictograms |

Irritant |

同义词 |

7-hydroxycoumarin sulfate ester |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。